Acetazolamide adipate ethyl ester
Overview
Description
Acetazolamide adipate ethyl ester is a chemical compound with the molecular formula C12H18N4O6S2 and a molecular weight of 378.42 g/mol . It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor used in various medical treatments . This compound combines the properties of acetazolamide with those of adipic acid and ethyl ester, potentially offering unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide adipate ethyl ester involves the esterification of adipic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction typically proceeds as follows:
- Adipic acid is mixed with ethanol and a small amount of concentrated sulfuric acid.
- The mixture is heated under reflux conditions to facilitate the esterification reaction.
- The resulting ethyl adipate is then purified by distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous distillation processes to ensure high yield and purity. The use of azeotropic distillation with toluene can help remove water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions: Acetazolamide adipate ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Amines or hydrazines can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetazolamide adipate ethyl ester is primarily based on its ability to inhibit carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, the compound reduces the formation of bicarbonate and hydrogen ions, leading to decreased intraocular pressure in glaucoma and altered ion transport in other tissues .
Comparison with Similar Compounds
Acetazolamide: The parent compound, used primarily as a carbonic anhydrase inhibitor.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness: Acetazolamide adipate ethyl ester combines the properties of acetazolamide with those of adipic acid and ethyl ester, potentially offering enhanced solubility, stability, and biological activity. This makes it a unique compound with potential advantages over its parent compound and other similar inhibitors .
Properties
IUPAC Name |
ethyl 6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylamino]-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6S2/c1-3-22-10(19)7-5-4-6-9(18)16-24(20,21)12-15-14-11(23-12)13-8(2)17/h3-7H2,1-2H3,(H,16,18)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBZFABKYTZBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)NS(=O)(=O)C1=NN=C(S1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149572 | |
Record name | Acetazolamide adipate ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111261-83-7 | |
Record name | Acetazolamide adipate ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetazolamide adipate ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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